(4-Azidopyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-azidopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-10-9-5-1-2-8-6(3-5)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKHDBTXDOMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Azidopyridin-2-yl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₅N₃O, characterized by an azido group (-N₃) at the 4-position of a pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position. This specific arrangement influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Potassium Channels : Similar compounds have been shown to modulate potassium channels, which are crucial for neuronal excitability. By blocking these channels, this compound may enhance neurotransmission, potentially benefiting conditions like multiple sclerosis and spinal cord injuries.
- Protein Kinases : Research indicates that derivatives of pyridine compounds can act as activators of AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis and may have implications in cancer therapy .
Biological Activities
The compound has been investigated for several biological activities:
- Neuroprotective Effects : Studies suggest that this compound can protect neurons from damage by enhancing synaptic transmission and reducing excitotoxicity.
- Antimicrobial Activity : Preliminary screenings indicate potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .
- Pain Modulation : The compound may influence pain pathways, presenting opportunities for developing new analgesics.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in motor function following spinal cord injury. The mechanism was linked to increased release of acetylcholine due to potassium channel blockade, which enhanced neuronal excitability and conduction velocity.
Study 2: Antimicrobial Properties
In vitro tests showed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further investigation into its pharmacological potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (6-Aminopyridin-2-yl)methanol | C₆H₈N₂O | Amino group at the 6-position; different activity profile |
| (4-Methoxypyridin-2-yl)methanol | C₇H₉N₁O₂ | Methoxy group instead of azido; alters reactivity |
| (3-Aminopyridin-2-yl)methanol | C₆H₈N₂O | Amino group at the 3-position; potential different pharmacology |
The specific positioning of the azido group in this compound significantly influences its biological activity compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
